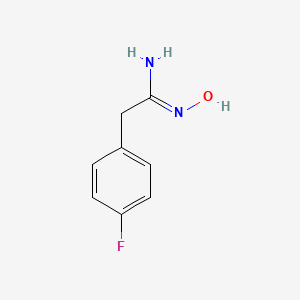

2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine

Description

Contextual Significance in Organic and Medicinal Chemistry Research

In the realms of organic and medicinal chemistry, the pursuit of new therapeutic agents is a primary driver of innovation. The structural framework of 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine is emblematic of a targeted approach to molecular design, where specific functional groups are combined to achieve desired biological effects. The phenylacetamide backbone, for instance, is a common feature in a variety of biologically active compounds. Research into derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide has indicated potential applications in areas such as oncology, with studies exploring their efficacy as anticancer agents. nih.govnih.gov This existing body of research provides a valuable context for the investigation of closely related structures like this compound, suggesting that it may serve as a valuable intermediate or a pharmacologically active molecule in its own right.

The synthesis of such targeted molecules is a cornerstone of organic chemistry. The preparation of related N-(substituted phenyl)acetamides has been described in the literature, often involving the reaction of a substituted aniline (B41778) with an appropriate acetylating agent. iucr.org The presence of the fluorine atom on the phenyl ring can influence the reactivity and electronic properties of the molecule, a factor that is of great interest in synthetic strategy and drug design.

Strategic Role of Fluorine in Bioactive Molecules Research

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The substitution of a hydrogen atom with fluorine can lead to profound changes in a molecule's properties, including its metabolic stability, binding affinity to target proteins, and lipophilicity. The carbon-fluorine bond is exceptionally strong, which can render the molecule more resistant to metabolic degradation, thereby prolonging its therapeutic effect.

Furthermore, the high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets. This can manifest as an increased potency of the drug candidate. The presence of the 4-fluoro-phenyl group in this compound is, therefore, a deliberate design choice aimed at leveraging these beneficial effects. This strategic use of fluorine is a common thread in the development of many modern pharmaceuticals.

Overview of the N-Hydroxy-Acetamidine Scaffold in Academic Investigations

The N-hydroxy-acetamidine scaffold is another key feature of the title compound that warrants attention. This functional group is known to be a bioisostere of carboxylic acids and amides, and it can participate in various non-covalent interactions, including hydrogen bonding, which are crucial for molecular recognition at the active sites of enzymes and receptors.

In academic investigations, the N-hydroxy-acetamidine moiety has been incorporated into molecules designed as enzyme inhibitors. Its ability to chelate metal ions is a particularly important property, making it a valuable component in the design of inhibitors for metalloenzymes. The presence of this scaffold in this compound suggests that the compound may have been designed to interact with specific biological targets where such interactions are favorable.

Below is a table summarizing the key structural components of this compound and their significance in chemical research.

| Structural Component | Significance in Chemical Research |

| 4-Fluoro-phenyl Group | Enhances metabolic stability, modulates lipophilicity, and can increase binding affinity to biological targets. |

| Acetamidine (B91507) Scaffold | A versatile functional group that can act as a bioisostere and participate in hydrogen bonding. |

| N-hydroxy Group | Can be involved in metal chelation and hydrogen bonding, often found in enzyme inhibitors. |

Structure

3D Structure

Properties

CAS No. |

925252-30-8 |

|---|---|

Molecular Formula |

C8H9FN2O |

Molecular Weight |

168.17 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

InChI Key |

VVFOLYZJDVRHLW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(=NO)N)F |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N\O)/N)F |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Fluoro Phenyl N Hydroxy Acetamidine

Established Synthetic Routes to 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine and Related Analogs

The synthesis of this compound and its structural relatives is typically achieved through multi-step sequences that involve the careful construction of precursors and strategic formation of the characteristic hydroxyamidine group.

Precursor Synthesis and Functional Group Introduction

The foundational precursor for the title compound is typically derived from 4-fluorophenylacetic acid or its corresponding nitrile, 2-(4-fluorophenyl)ethanenitrile. The synthesis of related acetamide (B32628) structures often begins with 4-fluorophenylacetic acid, which can be coupled with various amines. For instance, the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives has been accomplished by reacting 4-fluorophenylacetic acid with appropriate aniline (B41778) derivatives. nih.gov This reaction commonly employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent such as acetonitrile. nih.gov

Another key precursor for related analogs is 4-fluoro-N-isopropylbenzenamine, which can be acylated to form more complex acetamides. iucr.org The synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide, for example, proceeds by reacting 4-fluoro-N-isopropylbenzenamine with 2-(methylthio)acetyl chloride in acetonitrile, with triethylamine (B128534) used as a base. iucr.org These precursor strategies highlight the modular nature of synthesizing a diverse library of analogs.

Amidation and Hydroxyamidine Bond Formation Strategies

The direct formation of the N-hydroxy-acetamidine functional group is a crucial step. A well-established method for this transformation involves the reaction of a nitrile precursor with hydroxylamine (B1172632). Based on the synthesis of the analogous compound, 2-(4-bromo-phenyl)-N-hydroxy-acetamidine, the process for the fluoro-derivative can be inferred. chemicalbook.com This reaction treats 2-(4-fluorophenyl)ethanenitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate in a methanol/water solvent system. chemicalbook.com The mixture is heated to drive the reaction to completion. chemicalbook.com

Table 1: Synthetic Route for 2-(4-bromo-phenyl)-N-hydroxy-acetamidine, an Analog of the Title Compound chemicalbook.com

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 2-(4-bromophenyl)ethanenitrile, Hydroxylamine hydrochloride | Sodium carbonate, Methanol/Water, 60°C for 5 hrs | 2-(4-bromophenyl)-N-hydroxy-acetamidine |

Strategies for synthesizing related N-hydroxy-substituted 2-aryl acetamide analogs, which are hydroxamic acids, often involve the coupling of a carboxylic acid precursor with hydroxylamine. nih.gov These methods are central to creating compounds that are themselves of interest or serve as intermediates for further chemical transformations. nih.govnih.gov

Regioselective and Stereoselective Synthesis Considerations in Analog Preparation

When preparing analogs of this compound, particularly those with additional substituents on the phenyl ring, regioselectivity is a critical consideration. The position of newly introduced functional groups can significantly alter the compound's properties. For example, the nitration of N-(4-hydroxyphenyl)acetamide can lead to different isomers, such as N-(4-hydroxy-3-nitrophenyl)acetamide or N-(4-hydroxy-2-nitrophenyl)acetamide, depending on the reaction conditions and the specific nitrating agent used. nih.gov The synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide can be achieved by the acetylation of 4-hydroxy-2-nitroaniline with acetic anhydride. nih.gov This control over isomer formation is essential for structure-activity relationship studies.

While the core structure of this compound does not possess a stereocenter, the synthesis of more complex analogs often requires stereoselective methods. The introduction of chiral centers, for instance in the side chain, necessitates the use of stereocontrolled reactions to obtain enantiomerically pure compounds. General principles of regioselective synthesis, such as those applied in the construction of substituted indoles or aziridines, underscore the importance of precise chemical control to access specific target molecules without generating complex mixtures of isomers. rsc.orgnih.gov

Development of Novel Synthetic Methodologies and Catalytic Approaches

Modern organic synthesis seeks to develop more efficient and versatile reactions. In the context of N-hydroxy-acetamidine analogs and related structures, novel photocatalytic and metal-catalyzed methods represent the frontier of synthetic innovation.

A recently developed photocatalytic strategy enables the remote alkenylation of hydroxamides via a 1,5-hydrogen atom transfer (1,5-HAT) process. rsc.org This method uses an iridium-based photocatalyst, such as fac-Ir(ppy)₃, under blue LED irradiation to react hydroxamides with enamides. rsc.org The reaction proceeds through an N-centered radical, which triggers a cascade to achieve γ-C(sp³)-H alkenylation with high regioselectivity and stereoselectivity, yielding complex (E)-configured enamides. rsc.org This approach offers a powerful tool for modifying structures related to N-hydroxy-acetamidines under mild conditions. rsc.org

Table 2: Optimization of Photocatalytic Alkenylation of Hydroxamates rsc.org

| Entry | Photocatalyst | Solvent | Base | Yield (%) |

| 1 | fac-Ir(ppy)₃ | MeCN | K₂CO₃ | 55 |

| 2 | Eosin Y | MeCN | K₂CO₃ | 0 |

| 3 | Acr-Mes⁺ClO₄⁻ | MeCN | K₂CO₃ | 0 |

| 4 | 4-CzIPN | MeCN | K₂CO₃ | 45 |

| 5 | Ir(ppy)₂(dtppy)PF₆ | MeCN | K₂CO₃ | 52 |

| 6 | fac-Ir(ppy)₃ | DMSO | K₂CO₃ | 44 |

| 7 | fac-Ir(ppy)₃ | 1,4-dioxane | K₂CO₃ | 21 |

| 8 | fac-Ir(ppy)₃ | DCM | K₂CO₃ | 33 |

| 9 | fac-Ir(ppy)₃ | MeCN | Cs₂CO₃ | 52 |

| 10 | fac-Ir(ppy)₃ | MeCN | Pyridine | 53 |

In another innovative approach, palladium catalysis has been employed for the reductive carbonylation of nitrobenzene (B124822) to selectively produce N-(4-hydroxyphenyl)acetamide in a one-pot reaction. mdpi.com Using a [PdCl₂(dppb)] catalyst in dilute acetic acid, this process converts nitrobenzene under a carbon monoxide atmosphere directly to the acetamide product. mdpi.com This method bypasses traditional multi-step procedures that typically involve separate reduction and acetylation steps, representing a more atom-economical and efficient catalytic route to key acetamide structures. mdpi.com

Chemical Reactivity and Transformation Pathways of the Compound

The chemical reactivity of this compound is dictated by its constituent functional groups: the fluorophenyl ring, the methylene (B1212753) bridge, and the N-hydroxy-acetamidine moiety.

Based on data for structurally similar compounds, the molecule is expected to be stable under normal conditions but incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. fishersci.at Hazardous decomposition under thermal stress would likely produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride. fishersci.at

The N-hydroxy-acetamidine group, similar to related amide and hydroxamic acid functions, can act as a chelating agent for metal ions. The oxygen and nitrogen atoms can coordinate with metal centers to form stable complexes. For example, the related molecule N-(4-hydroxyphenyl) acetamide has been shown to coordinate with Fe(III) ions in a bidentate fashion, binding through the hydroxyl oxygen and the amide nitrogen. This chelating ability is a key aspect of its chemical reactivity.

The 4-fluorophenyl ring is susceptible to electrophilic aromatic substitution, although the fluorine atom is a deactivating substituent. Transformations such as nitration or halogenation are possible under appropriate conditions, leading to further functionalized analogs. The biotransformation of related acetanilides can lead to nitrated products, demonstrating the reactivity of the aromatic ring in complex chemical environments. nih.govresearchgate.net

Advanced Structural Elucidation and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of a molecule's three-dimensional structure in the crystalline state. nih.gov This analysis would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

Detailed Molecular Conformation and Torsion Angle Analysis

Analysis of related structures, such as N-(4-fluorophenyl)acetamide derivatives, reveals that the conformation is largely defined by the torsion angles between the phenyl ring and the acetamide (B32628) side chain. chemicalbook.comnih.gov For 2-(4-fluoro-phenyl)-N-hydroxy-acetamidine, key torsion angles would include the angle describing the rotation of the 4-fluorophenyl group relative to the acetamidine (B91507) moiety. For instance, in N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, the dihedral angle between the amide group and the fluorinated benzene (B151609) ring is a significant 87.30 (5)°. nih.gov In a different molecule, 2-(pentafluorophenyl)acetamide, the acetamide group is twisted relative to the phenyl ring with a C2—C1—C7—C8 torsion angle of 107.61 (14)°. nih.gov For the target compound, determining these angles would be crucial to understanding its spatial arrangement and potential for steric interactions.

Interactive Data Table: Hypothetical Torsion Angle Analysis No experimental data available for this compound.

| Torsion Angle | Value (°) |

|---|---|

| F-C4-C1-C(acetamidine) | Data not available |

| C2-C1-C(acetamidine)-N(imino) | Data not available |

| C1-C(acetamidine)-N(imino)-O | Data not available |

Intermolecular Interactions and Crystal Packing Architectures

The way molecules arrange themselves in a crystal lattice is dictated by a network of intermolecular forces. eurjchem.com In related N-hydroxy-acetamidine and fluorophenylacetamide structures, hydrogen bonding is a dominant feature. uq.edu.auresearchgate.net The N-hydroxy-acetamidine group contains both hydrogen bond donors (-OH, -NH) and acceptors (N=, -OH), making it highly likely to form extensive hydrogen-bonding networks. These could include dimers formed through N-H···O or O-H···N interactions. Furthermore, C-H···π and π–π stacking interactions involving the fluorophenyl ring are also commonly observed in similar crystal structures. chemicalbook.comnih.gov The fluorine atom itself can participate in weak C-H···F or C-F···π interactions, further influencing the crystal packing. uq.edu.au

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. researchgate.net These complementary techniques are invaluable for identifying functional groups and probing the nature of intra- and intermolecular interactions. nih.gov

Analysis of Characteristic Functional Group Vibrations

For this compound, the vibrational spectra would be characterized by specific bands corresponding to its functional groups. For example, in related acetamide compounds, the C=O stretching vibration is a strong band in the IR spectrum, typically appearing around 1670 cm⁻¹. researchgate.net The N-H stretching vibrations usually appear as a broad band in the region of 3200-3400 cm⁻¹. eurjchem.comresearchgate.net The C-F stretch of the fluorophenyl group would be expected in the 1100-1250 cm⁻¹ region. The C=N imine stretch of the acetamidine group would likely appear in the 1640-1690 cm⁻¹ range.

Interactive Data Table: Hypothetical Characteristic Vibrational Frequencies No experimental data available for this compound.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3300-3400 (broad) |

| N-H | Stretching | ~3200-3400 (broad) |

| C-H (aromatic) | Stretching | ~3050-3150 |

| C-H (aliphatic) | Stretching | ~2900-3000 |

| C=N (imine) | Stretching | ~1640-1690 |

| C-F | Stretching | ~1100-1250 |

Elucidation of Intra- and Intermolecular Hydrogen Bonding Networks

The presence of hydrogen bonding significantly affects vibrational frequencies. For instance, the O-H and N-H stretching bands are often broadened and shifted to lower wavenumbers when involved in hydrogen bonding. chemicalregister.com By comparing spectra in different states (e.g., solid vs. dilute solution), it is possible to distinguish between intra- and intermolecular hydrogen bonds. In the case of this compound, the formation of intermolecular hydrogen bonds would be evident from such shifts in the solid-state FT-IR and FT-Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. organicchemistrydata.org ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the chemical environment of each atom in this compound.

For instance, in the ¹H NMR spectrum of a related compound, phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), the aromatic protons show a characteristic doublet of doublets pattern for para-substitution, and the amide proton appears as a broad singlet. thermofisher.com Similarly, for the target compound, the protons on the 4-fluorophenyl ring would exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The protons of the N-hydroxy and amino groups would likely appear as exchangeable broad singlets.

In the ¹³C NMR spectrum, the carbon atoms of the fluorophenyl ring would show characteristic splittings due to coupling with the fluorine atom. The chemical shifts would confirm the substitution pattern.

The ¹⁹F NMR spectrum would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the phenyl ring. Analysis of fluorinated analogues of other compounds has shown that ¹⁹F NMR is a sensitive probe for studying molecular interactions. uit.no

Interactive Data Table: Hypothetical NMR Chemical Shift Assignments No experimental data available for this compound.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₂ | ¹H | Data not available | Singlet |

| Aromatic H | ¹H | Data not available | Multiplet |

| NH₂ | ¹H | Data not available | Broad Singlet |

| OH | ¹H | Data not available | Broad Singlet |

| CH₂ | ¹³C | Data not available | - |

| Aromatic C | ¹³C | Data not available | - |

| C(amidine) | ¹³C | Data not available | - |

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful, non-destructive techniques used to determine the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, one can deduce the connectivity and chemical environment of each atom.

A detailed analysis of the ¹H and ¹³C NMR spectra of this compound would provide critical insights. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorophenyl ring, the methylene (B1212753) (CH₂) protons, and the protons of the N-hydroxy-acetamidine group. The splitting patterns of the aromatic protons would confirm the para-substitution pattern. The ¹³C NMR spectrum would complement this by identifying all unique carbon environments, including the carbon atoms of the phenyl ring, the methylene carbon, and the amidine carbon. The fluorine atom would induce characteristic splitting in the signals of nearby carbon atoms, providing further structural confirmation.

However, specific, experimentally-derived ¹H and ¹³C NMR spectral data for this compound, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not present in the currently reviewed scientific literature.

Two-Dimensional NMR Techniques for Connectivity and Conformational Studies

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning NMR signals and elucidating complex molecular structures. creative-biostructure.comemerypharma.com

COSY spectra reveal proton-proton (¹H-¹H) coupling correlations, establishing which protons are adjacent to one another in the molecular structure. creative-biostructure.com

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. emerypharma.com

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together different molecular fragments. emerypharma.com

The application of these 2D NMR techniques to this compound would be invaluable for confirming its covalent structure and potentially providing insights into its preferred conformation in solution. Unfortunately, published research detailing 2D NMR analysis for this specific compound could not be located.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Visualization

For this compound, a Hirshfeld surface analysis would be expected to highlight the significance of hydrogen bonding involving the N-hydroxy and amidine groups, as well as potential π-π stacking or other interactions involving the fluorophenyl ring. This analysis provides a deep understanding of how molecules pack in the solid state, which can influence physical properties like solubility and stability.

Despite the utility of this technique, a crystal structure and corresponding Hirshfeld surface analysis for this compound have not been reported in the surveyed scientific literature. Research on analogous structures, such as 2-azido-N-(4-fluorophenyl)acetamide, demonstrates the power of this method in analyzing intermolecular forces in related systems. nih.govresearchgate.net

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

No published DFT studies were found for 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine. Therefore, data on its optimized geometry, electronic structure, and reactive sites from this method are not available.

Geometry Optimization and Conformational Energy Landscapes

Information regarding the optimized bond lengths, bond angles, and conformational energy analysis of this compound is not present in the accessible scientific literature.

Electronic Structure Analysis (HOMO-LUMO, Energy Gap, Chemical Reactivity Indices)

There are no specific findings on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, or related chemical reactivity indices for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites Prediction

MEP maps, which are crucial for predicting nucleophilic and electrophilic attack sites, have not been published for this compound.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

NBO analysis, used to understand charge transfer and hyperconjugative interactions, has not been reported for this molecule.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

No molecular dynamics simulation studies detailing the conformational behavior of this compound or the influence of solvents on its structure are available.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR models are developed based on the biological activity of a series of compounds. While some related structures have been included in broader QSAR studies nih.gov, a specific model or study focused on this compound and its analogues was not found.

Molecular Docking and Ligand-Target Interaction Predictions with Preclinical Targets

Computational and theoretical chemistry investigations, particularly molecular docking studies, have been instrumental in elucidating the potential preclinical targets of N-hydroxyamidine derivatives, a class of compounds to which this compound belongs. A primary preclinical target identified for this class of compounds is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. acs.orgacs.orgbohrium.comnih.gov Overexpression of IDO1 in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites. acs.orgnih.gov Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy. nih.govnih.gov

Molecular docking studies are frequently performed using the crystal structure of the human IDO1 enzyme, often in complex with a known inhibitor like epacadostat (B560056) (PDB ID: 6E40), to predict the binding modes and affinities of new derivatives. acs.org These computational models allow for a detailed examination of the ligand-target interactions at the atomic level.

For N-hydroxyamidine derivatives, the hydroxyamidine moiety is a critical pharmacophore that typically chelates the ferric heme iron within the active site of the IDO1 enzyme. This interaction is a hallmark of this class of inhibitors. The docking studies reveal that the binding of these compounds is further stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

While specific docking data for this compound is not extensively published, the general binding pattern for analogous N-hydroxyamidine-based IDO1 inhibitors has been described. The phenyl ring, in this case, the 4-fluorophenyl group, typically occupies a hydrophobic pocket within the enzyme's active site. The fluorine substituent can potentially form specific interactions, such as halogen bonds or favorable dipole-dipole interactions, which can influence binding affinity and selectivity.

The predicted interactions for N-hydroxyamidine derivatives with the IDO1 active site often involve residues such as Phe163, Gly262, Ala264, Ser167, and Arg343. The specific interactions and their predicted energies help in prioritizing compounds for synthesis and further biological evaluation.

Table of Predicted Interactions of N-Hydroxyamidine Derivatives with IDO1

| Interacting Residue | Type of Interaction | Role in Binding |

| Heme Iron | Chelation | Anchors the hydroxyamidine moiety in the active site. |

| Phe163 | π-π Stacking | Stabilizes the phenyl ring of the ligand. |

| Ala264 | Hydrophobic Interaction | Contributes to the binding of the hydrophobic parts of the ligand. |

| Ser167 | Hydrogen Bond | Can interact with the polar groups of the ligand. |

| Arg343 | Hydrogen Bond/Electrostatic | Forms interactions with the ligand, contributing to binding affinity. |

These computational predictions are crucial for the structure-based design of novel and more potent IDO1 inhibitors. acs.org By understanding the key ligand-target interactions, medicinal chemists can rationally design modifications to the lead compound structure to enhance its inhibitory activity and pharmacokinetic properties. The insights gained from these in silico studies guide the development of the next generation of IDO1 inhibitors for potential therapeutic applications.

Structure Activity Relationship Sar Investigations of 2 4 Fluoro Phenyl N Hydroxy Acetamidine and Its Analogs

Design Principles for Systematic Structural Modifications

The systematic structural modification of 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine analogs is guided by established medicinal chemistry principles aimed at enhancing desired biological activities while minimizing off-target effects. A primary strategy involves the modification of the phenyl ring and the acetamidine (B91507) moiety to probe interactions with biological targets.

Key design principles include:

Isosteric and Bioisosteric Replacements: Replacing the fluorine atom on the phenyl ring with other halogens (Cl, Br, I) or small electron-withdrawing or -donating groups can modulate the electronic properties of the aromatic ring. This can influence binding affinity and metabolic stability.

Homologation: Extending or shortening the carbon chain between the phenyl ring and the acetamidine group can alter the compound's conformation and its ability to fit into a specific binding pocket.

Scaffold Hopping: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to the discovery of novel scaffolds with improved properties.

Functional Group Modification: Altering the N-hydroxy-acetamidine group, for instance, by converting it to an ester or ether, can impact its hydrogen bonding capacity and pharmacokinetic profile.

Impact of Substituent Variations on Molecular Interaction Profiles

The nature and position of substituents on the phenyl ring of this compound analogs significantly influence their molecular interaction profiles. These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, are fundamental to the compound's biological activity.

Computational studies and experimental data have revealed several key trends:

Electronic Effects: The introduction of electron-withdrawing groups, such as a nitro group, can enhance cytotoxic effects in certain cancer cell lines. nih.gov Conversely, electron-donating groups may have a different impact on activity. Studies on related N-hydroxyacetamido compounds have shown that electronegative substituents can enhance the formation of adducts with biological nucleophiles. nih.gov

Steric Effects: The size and shape of substituents can dictate how the molecule fits into a binding site. Bulky groups may either enhance binding by filling a hydrophobic pocket or hinder it through steric clashes.

Table 1: Impact of Phenyl Ring Substituents on Cytotoxicity of Phenylacetamide Derivatives

| Compound | Substituent on Phenylacetamide | Cell Line | IC50 (µM) |

| 2b | p-nitro | PC3 | 52 |

| 2c | p-nitro | PC3 | 80 |

| Imatinib (Reference) | - | PC3 | 40 |

| 2c | p-nitro | MCF-7 | 100 |

| Imatinib (Reference) | - | MCF-7 | 98 |

Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which are structurally related to the subject compound. nih.gov

Correlation Between Structural Features and Preclinical Biochemical or Cellular Activity

A direct correlation exists between the structural features of this compound analogs and their observed preclinical activity. This relationship is often elucidated through in vitro biochemical assays and cell-based studies.

For instance, in the context of anticancer activity, the presence of a 4-fluorophenyl group is a common feature in compounds designed to inhibit specific cellular pathways. Studies on structurally similar phenylacetamide derivatives have demonstrated that compounds with a nitro moiety exhibit higher cytotoxic effects against prostate carcinoma (PC3) cell lines compared to those with a methoxy (B1213986) moiety. nih.gov Specifically, compounds with a p-nitro substituent showed significant activity against both PC3 and breast cancer (MCF-7) cell lines. nih.gov

Furthermore, the core structure of N-hydroxy-propenamides, which share the N-hydroxyamide functional group, has been identified as a key pharmacophore for the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in cancer development. nih.gov The introduction of specific substituents on the phenyl ring can fine-tune the inhibitory potency and selectivity of these compounds. nih.gov

The anti-inflammatory potential of related structures has also been investigated. For example, analogs of honokiol (B1673403) containing a 4'-O-(2-fluoroethyl) moiety have shown significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase-2 (COX-2). mdpi.com This suggests that the fluorinated phenyl group can be a valuable component in the design of anti-inflammatory agents.

Stereochemical Effects on Biological Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of this compound and its analogs. The specific spatial orientation of functional groups can determine how a molecule interacts with its biological target, which is often a chiral macromolecule like a protein or nucleic acid.

While specific stereochemical studies on this compound were not found in the provided search results, general principles of stereochemistry in drug design are highly relevant. For many classes of compounds, one enantiomer (a non-superimposable mirror image) exhibits significantly higher activity than the other. This is because the active enantiomer has the correct three-dimensional arrangement to fit precisely into the binding site of its target, much like a key fits into a lock. The inactive enantiomer, on the other hand, may not be able to bind effectively or may even interact with a different target, potentially leading to off-target effects.

The importance of molecular conformation is also highlighted in studies of related compounds. For example, in 2-Chloro-N-(4-fluorophenyl)acetamide, the acetamido group is twisted out of the plane of the phenyl ring, a conformation supported by intramolecular hydrogen bonds. researchgate.net This fixed conformation could be crucial for its biological activity. The structure of a molecule plays a significant role in its biological interactions. mdpi.com

Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound and its analogs would be a critical step in understanding their SAR and developing them as potential therapeutic agents.

Mechanistic Biological Activity and Molecular Target Engagement in Vitro and Preclinical Research Focus

Enzyme Inhibition Mechanism Studies in In Vitro Systems

The N-hydroxy-acetamidine moiety is a key structural feature that may govern the compound's interaction with enzymes. This functional group is known to be a structural alert for bioactivity, and related N-hydroxylated compounds, such as hydroxamic acids, are well-established inhibitors of metalloenzymes, particularly zinc-dependent histone deacetylases (HDACs). While direct enzymatic inhibition data for 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine is not extensively detailed in publicly available literature, the N-hydroxyamidine group itself is recognized for its potential to be metabolized.

Receptor Binding and Modulation Mechanisms in Recombinant Systems

Currently, specific data from studies using recombinant systems to detail the binding and modulation mechanisms of this compound at specific receptors are not available in the reviewed literature. The investigation of its direct interaction with isolated receptors would be necessary to elucidate any agonist, antagonist, or allosteric modulatory effects.

Investigation of Cellular Pathway Modulation in In Vitro Cell Models

Research on structurally similar compounds provides insights into the potential cellular effects of this compound. Studies on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which share the 2-(4-fluorophenyl)acetyl core structure, have demonstrated cytotoxic activity against various human cancer cell lines. nih.govnih.gov

These related acetamide (B32628) derivatives were shown to inhibit the proliferation of prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov The cytotoxic effects, measured as IC50 values, indicate that modifications to the N-phenyl portion of the molecule significantly impact potency. This suggests that the broader class of 2-(4-fluorophenyl)acetamide-based molecules can modulate cellular pathways related to cell viability and proliferation. The primary mechanism often associated with such cytotoxic effects in cancer cells is the induction of apoptosis (programmed cell death). nih.gov

Table 1: Cytotoxicity of Structurally Related 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives in Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative 2b | PC3 | 52 |

| Derivative 2c | PC3 | 80 |

| Imatinib (Reference) | PC3 | 40 |

| Derivative 2c | MCF-7 | 100 |

| Imatinib (Reference) | MCF-7 | 98 |

Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which are structurally related to this compound. nih.gov

Molecular Interactions with Specific Biomolecules (e.g., protein binding, DNA interactions)

The molecular structure of this compound allows for various potential non-covalent interactions with biomolecules. The fluorophenyl ring can participate in hydrophobic and van der Waals interactions, while the N-hydroxy-acetamidine group provides hydrogen bond donors and acceptors. researchgate.net Computational studies on the related molecule, N-(4-Fluorophenyl)acetamide, have examined the hydrogen bonding properties of the acetamide group, which are crucial for its interaction with biological targets. researchgate.net While direct studies on the protein or DNA binding of this compound are not available, the general principle of N-hydroxyamidines (amidoximes) acting as prodrugs for active amidines is a key consideration. researchgate.net In this context, the primary molecular interaction of the prodrug form may be with metabolic enzymes, leading to its conversion to the active amidine which then interacts with the ultimate therapeutic target. researchgate.net

Preclinical In Vivo Studies of Mechanistic Biomarkers (without clinical human trial data)

Specific preclinical in vivo studies designed to assess mechanistic biomarkers following administration of this compound have not been reported in the available literature. Such studies would be essential to confirm the biological activity and mechanism of action in a whole-organism context. Based on the prodrug hypothesis for N-hydroxyamidines, relevant biomarker studies could involve measuring the plasma or tissue concentrations of both the parent compound and its reduced amidine metabolite. researchgate.net If the compound or its metabolite targets a specific pathway, such as cell proliferation, relevant biomarkers could include changes in tumor volume or the expression of proliferation markers like Ki-67 in tissue samples. nih.gov

Emerging Research Areas and Future Perspectives

Development of Advanced Synthetic Methodologies for Derivatives

The exploration of the therapeutic potential of 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine hinges on the ability to synthesize a variety of derivatives to establish structure-activity relationships (SAR). Future research will likely focus on developing more efficient, versatile, and scalable synthetic routes.

Furthermore, modern synthetic strategies such as photocatalysis are emerging as powerful tools for C-H functionalization, allowing for direct modification of the core structure under mild conditions. rsc.org This would enable the introduction of diverse functional groups onto the phenyl ring or the acetamidine (B91507) backbone, creating libraries of derivatives for biological screening. The synthesis of related N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds has been achieved by reacting N-aryl-2-chloroacetamides with appropriate heterocycles, a strategy that could be adapted for derivatization. researchgate.net

| Synthetic Strategy | Description | Potential Application for Derivatives | Reference |

| Peptide Coupling | Utilizes coupling agents like DCC and HOBt to form amide bonds from carboxylic acids and amines. nih.gov | Synthesis of precursors by coupling 4-fluorophenylacetic acid with various amines before conversion to the N-hydroxy-acetamidine. | nih.gov |

| One-Pot Synthesis | Combines multiple reaction steps into a single sequence without isolating intermediates. | Efficiently generates a library of derivatives by varying starting materials in a streamlined workflow. | researchgate.net |

| Photocatalytic C-H Functionalization | Uses light-absorbing catalysts to activate C-H bonds for the introduction of new functional groups under mild conditions. rsc.org | Direct, late-stage diversification of the core scaffold to rapidly generate novel analogues. | rsc.org |

| Nucleophilic Substitution | Involves reacting an amine with an activated acetyl derivative, such as a bromoacetyl bromide intermediate. nih.govacs.org | A versatile method for attaching the core acetamide (B32628) structure to a wide range of amine-containing fragments. | nih.govacs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-analyze cycle. mednexus.orgresearchgate.net For this compound, these computational tools offer a powerful approach to guide the synthesis of new derivatives and predict their biological activities.

AI/ML models can be trained on large datasets of known chemical structures and their associated biological data. mdpi.com These models can then be used for several key tasks:

Virtual High-Throughput Screening (vHTS): AI can screen vast virtual libraries of potential derivatives against predicted biological targets, prioritizing a smaller, more promising set of compounds for actual synthesis and testing. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, such as high predicted affinity for a specific target and favorable pharmacokinetic profiles. researchgate.net This could lead to the discovery of novel derivatives of this compound with enhanced potency and selectivity.

ADME/T Prediction: Machine learning algorithms can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. nih.gov This allows researchers to filter out molecules with likely poor drug-like properties early in the discovery process, saving time and resources.

| AI/ML Application | Description | Impact on Research | Reference |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate variations in the chemical structure of compounds with changes in their biological activity. | Predicts the potency of new derivatives before synthesis, guiding lead optimization. | researchgate.net |

| Graph Neural Networks (GNNs) | AI models that learn directly from the 2D or 3D graph structure of a molecule to predict its properties. | Enables accurate prediction of molecular properties and potential drug-target interactions. mdpi.com | mdpi.com |

| Generative Models | Algorithms (e.g., GANs, VAEs) that can generate novel molecular structures with optimized properties. | Accelerates the discovery of innovative lead compounds beyond simple modifications of the original scaffold. | researchgate.net |

| Target Prediction | ML models trained to predict the most likely biological targets for a given small molecule. | Helps to formulate hypotheses about the compound's mechanism of action. | researchgate.net |

Exploration of Novel Molecular Targets for Mechanistic Biological Research

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and therapeutic potential. Research on structurally related compounds provides clues to potential target classes.

For example, various phenylacetamide derivatives have shown promise as anticancer agents, suggesting that their targets may be involved in cancer cell proliferation. nih.govnih.gov Specifically, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against prostate cancer cell lines. nih.govnih.gov Another class of acetamide-based molecules has been identified as inhibitors of Heme Oxygenase-1 (HO-1), an enzyme overexpressed in many tumors that contributes to chemoresistance. nih.govacs.orgnih.gov Given these precedents, cancer-related proteins, and particularly HO-1, represent logical starting points for investigation. The core structures, or scaffolds, of active compounds are often mapped to their biological activities to identify trends and guide the search for new targets. nih.gov

| Potential Molecular Target Class | Rationale Based on Structural Analogs | Example(s) | Reference |

| Enzymes in Cancer Pathways | Phenylacetamide derivatives show cytotoxicity against cancer cell lines. nih.govnih.gov | Heme Oxygenase-1 (HO-1), Protein Kinases | nih.govnih.govnih.gov |

| G-Protein Coupled Receptors (GPCRs) | Many small molecule drugs target GPCRs; the scaffold may fit within their binding pockets. | Dopamine receptors, Serotonin receptors | nih.gov |

| Ion Channels | The compound's structure could potentially interact with the pores or allosteric sites of ion channels. | Sodium channels, Calcium channels | N/A |

| Urease | Acetamide-sulfonamide scaffolds have demonstrated urease inhibition activity. semanticscholar.org | Bacterial or Fungal Urease | semanticscholar.org |

Advanced Spectroscopic and Imaging Techniques for Real-Time Interaction Studies

To validate predicted molecular targets and understand the dynamics of binding, advanced analytical techniques are indispensable. These methods can provide high-resolution information on the interaction between this compound and its biological partners in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR is a powerful tool for studying protein-ligand interactions in a near-physiological state. nih.gov Given the presence of a fluorine atom, ¹⁹F-NMR is particularly well-suited for studying this compound. It can detect binding events and conformational changes in the target protein upon ligand association without the need for isotopic labeling of the protein itself. nih.gov

Fluorescence Spectroscopy: This highly sensitive technique can be used to measure the binding affinity and kinetics of a drug-target interaction. igi-global.com Changes in the fluorescence properties of either the target protein (e.g., intrinsic tryptophan fluorescence) or a fluorescently labeled version of the compound can be monitored upon binding.

| Technique | Information Provided | Advantages for this Compound | Reference |

| ¹⁹F-NMR Spectroscopy | Binding confirmation, conformational changes, solvent exposure. nih.gov | Utilizes the intrinsic fluorine atom as a sensitive, built-in probe for interaction studies. | nih.gov |

| Surface-Enhanced Raman Scattering (SERS) | Vibrational fingerprint of the molecule at very low concentrations. | High sensitivity allows for detection and monitoring in complex biological samples. | azooptics.com |

| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Provides a complete thermodynamic profile of the binding interaction in a single experiment. | N/A |

| X-Ray Crystallography | High-resolution 3D structure of the ligand-protein complex. | Reveals the precise binding mode and key atomic interactions, guiding structure-based drug design. | igi-global.com |

Potential Role of this compound as a Chemical Biology Probe

Beyond its direct therapeutic potential, this compound could be developed into a chemical probe to investigate biological pathways. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. nih.gov

The development of a probe based on this scaffold would involve synthesizing a derivative that incorporates a "handle" for detection or enrichment, such as an alkyne or azide (B81097) group for click chemistry, or a biotin (B1667282) tag for affinity purification. nih.gov This modified probe, if it retains the biological activity of the parent compound, can be used in activity-based protein profiling (ABPP) experiments. In a typical ABPP workflow, the probe is introduced to cell lysates or live cells, where it covalently or non-covalently binds to its targets. The "handle" is then used to attach a reporter tag (e.g., a fluorophore for imaging) or an affinity tag (e.g., biotin for pulldown). The tagged proteins can then be isolated and identified using mass spectrometry, revealing the direct molecular targets of the compound. nih.gov The indole (B1671886) scaffold, for example, has been widely used to design such fluorescent probes. rsc.org

Steps for Developing a Chemical Probe:

Synthesis of a "Tagged" Derivative: Modify the parent compound by adding a small, inert functional group (e.g., a terminal alkyne) at a position that does not disrupt its biological activity.

Activity Validation: Confirm that the new derivative retains the biological activity and target engagement of the original compound. nih.gov

Target Engagement in Cells: Treat cells or cell lysates with the probe to allow it to bind to its intracellular targets.

Click Chemistry/Affinity Capture: Use the "handle" to either visualize the probe's location via fluorescence microscopy or to enrich the probe-protein complexes using affinity chromatography (e.g., streptavidin beads for a biotinylated probe). nih.gov

Target Identification: Analyze the enriched proteins by mass spectrometry to identify the specific cellular interaction partners of the probe. nih.gov

This approach would provide an unbiased method to discover the targets of this compound, thereby clarifying its mechanism of action and opening up new avenues for therapeutic application.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine, and how can researchers ensure high yield and purity?

- The synthesis involves a two-step process:

Condensation : React 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate.

Imidamide Formation : Further reaction of the oxime under controlled conditions (e.g., ethanol/methanol solvents, sodium acetate catalyst) .

- Critical considerations:

- Use inert atmospheres to prevent oxidation.

- Optimize reaction time and temperature (e.g., reflux conditions).

- Purify via recrystallization or column chromatography to achieve >95% purity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) :

- H NMR: Peaks for fluorophenyl protons (δ 7.2–7.4 ppm), hydroxyimino group (δ 9.1–9.3 ppm), and methylene protons (δ 3.5–3.7 ppm) .

- Infrared Spectroscopy (IR) : Stretching vibrations for N–OH (~3200 cm) and C=N (~1650 cm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 168.17 (CHFNO) .

Q. What preliminary biological activities have been reported for this compound?

- Enzyme Inhibition : Dose-dependent inhibition of inflammatory enzymes (e.g., 75% inhibition at 100 µM) via hydrogen bonding and π-π interactions with active sites .

- Antimicrobial Activity : Inhibition zones of 15–20 mm against E. coli, S. aureus, and P. aeruginosa in agar diffusion assays .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s reactivity and bioactivity compared to non-fluorinated analogs?

- Enhanced Lipophilicity : Fluorine increases membrane permeability, improving bioavailability .

- Electron-Withdrawing Effect : Stabilizes the imidamide group, enhancing resistance to hydrolysis.

- Comparative Data : The fluorinated analog shows 75% enzyme inhibition vs. 40% for non-fluorinated analogs (e.g., N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide) .

Q. What methodological approaches resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Standardized Assays : Use consistent enzyme sources (e.g., recombinant human enzymes) and buffer conditions (pH 7.4, 37°C) .

- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.

- Statistical Validation : Replicate experiments (n ≥ 3) and report mean ± SEM.

Q. How can computational modeling predict the compound’s interaction with novel enzyme targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to catalytic sites (e.g., cyclooxygenase-2).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- Pharmacophore Mapping : Identify critical functional groups (hydroxyimino, fluorophenyl) for target engagement .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Prodrug Design : Mask the hydroxy group with acetyl or phosphate moieties.

- Cytochrome P450 Screening : Identify metabolic hotspots (e.g., oxidative demethylation) using liver microsomes.

- Stability Assays : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

Key Recommendations for Researchers

- Synthetic Chemistry : Optimize catalyst loading (e.g., 5 mol% sodium acetate) to reduce side products.

- Biological Assays : Include positive controls (e.g., indomethacin for enzyme inhibition) to benchmark activity.

- Data Interpretation : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.